2-Chlorobenzohydrazide
Description
2-Chlorobenzohydrazide is a useful research compound. Its molecular formula is C7H7ClN2O and its molecular weight is 170.59 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 522531. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-chlorobenzohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O/c8-6-4-2-1-3-5(6)7(11)10-9/h1-4H,9H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPPNLSKVTKSSTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NN)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40206882 | |
Record name | 2-Chlorobenzohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40206882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5814-05-1 | |
Record name | 2-Chlorobenzoic acid hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5814-05-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chlorobenzohydrazide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005814051 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5814-05-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522531 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Chlorobenzohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40206882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chlorobenzohydrazide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.892 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-CHLOROBENZOHYDRAZIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5T829N5VTX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural features of 2-Chlorobenzohydrazide?
A1: this compound has the molecular formula C7H7ClN2O and a molecular weight of 170.60 g/mol. [] Its structure comprises a chlorophenyl ring attached to a hydrazide functional group (-CONHNH2). This structure often allows for various hydrogen bonding interactions, influencing its crystal packing and potential interactions with biological targets.
Q2: How does the structure of this compound influence its crystal packing?
A2: The chlorophenyl and formic hydrazide units within this compound are nearly planar. [] These units adopt specific orientations relative to each other, influenced by the chlorine atom's position. In its crystal structure, this compound molecules form polymeric chains extending along a specific crystallographic axis due to N—H⋯O and N—H⋯N hydrogen bonds. []
Q3: What types of chemical reactions can this compound undergo?
A3: this compound readily reacts with aldehydes and ketones to form Schiff base compounds, a crucial class of molecules in medicinal chemistry. [] For example, reacting this compound with 2-methoxybenzaldehyde yields 2-chloro-N'-(2-methoxybenzylidene)benzohydrazide. [] Further chemical transformations on these Schiff bases can lead to various heterocyclic compounds, expanding their potential applications.
Q4: Can this compound be used to synthesize compounds with potential antimicrobial activity?
A4: Yes, research indicates that incorporating this compound as a building block can lead to compounds exhibiting antimicrobial activity. For example, synthesizing thiazolo[3,2-b][1,2,4]triazoles using this compound as a starting material resulted in compounds showing promising antibacterial and antifungal activities. [] Furthermore, vanadium(V) complexes incorporating hydrazone ligands derived from this compound demonstrated notable antimicrobial activity against various bacterial and fungal strains. []
Q5: What role do substituents on the hydrazone ligands play in the antimicrobial activity of vanadium(V) complexes?
A5: Studies suggest that the presence of halogen substituents, such as bromine and chlorine, on the hydrazone ligands derived from this compound can enhance the antimicrobial activity of the resulting vanadium(V) complexes. [] This observation highlights the potential for tailoring the biological activity of these complexes through structural modifications.
Q6: Beyond antimicrobial activity, what other biological activities have been investigated for derivatives of this compound?
A6: Researchers have explored the antitumor and antiangiogenic properties of 1,3,4-trisubstituted pyrazole derivatives synthesized using this compound. [] Some of these derivatives demonstrated significant cytotoxicity against various human tumor cell lines and showed promising antiangiogenic activity by inhibiting human umbilical vein endothelial cells' proliferation, cord formation, and migration. []
Q7: Can you provide an example of a specific compound synthesized from this compound that exhibits potent antitumor activity?
A7: Compound N'-(1-[1-[4-nitrophenyl]-3-phenyl-1H-pyrazol-4-yl]methylene)-2-chlorobenzohydrazide, synthesized from this compound, displayed substantial antitumor activity with promising median growth inhibition, total growth concentration, and median lethal concentration values. [] This highlights the potential of this compound derivatives as lead compounds in developing novel anti-cancer therapies.
Q8: Are there any analytical techniques commonly used to characterize compounds derived from this compound?
A8: Researchers frequently employ various spectroscopic and analytical techniques to characterize compounds synthesized from this compound. These techniques include Fourier-transform infrared spectroscopy (FT-IR), nuclear magnetic resonance spectroscopy (1H NMR and 13C NMR), Time-of-Flight Mass Spectrometry (TOF MS ES+), and elemental analysis (C, H, N, S). [] Single-crystal X-ray diffraction is a powerful tool for elucidating the three-dimensional structures of these compounds, providing valuable insights into their structural features and potential for intermolecular interactions. [, , ]
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